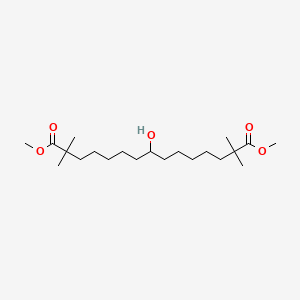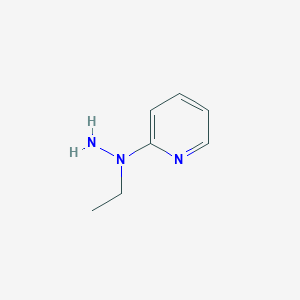
(E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate is a complex organic compound characterized by its unique structural features This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include various amines, sulfonothioates, and diazenyl compounds. The reaction conditions may involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis, high-throughput screening, and automated reaction monitoring are often employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
(E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, owing to its diverse reactivity.
Wirkmechanismus
The mechanism by which (E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate include:
Trifluorotoluene: An organic compound used as a solvent and intermediate in chemical synthesis.
Bromomethyl methyl ether: A reagent used in organic synthesis for introducing methyl groups.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and interact with various biological targets makes it a versatile and valuable compound in scientific research.
Eigenschaften
Molekularformel |
C26H35N5O5S2 |
|---|---|
Molekulargewicht |
561.7 g/mol |
IUPAC-Name |
N-[2-[4-[[4-(3-methylsulfonylsulfanylpropanoylamino)phenyl]diazenyl]anilino]-2-oxoethyl]octanamide |
InChI |
InChI=1S/C26H35N5O5S2/c1-3-4-5-6-7-8-24(32)27-19-26(34)29-21-11-15-23(16-12-21)31-30-22-13-9-20(10-14-22)28-25(33)17-18-37-38(2,35)36/h9-16H,3-8,17-19H2,1-2H3,(H,27,32)(H,28,33)(H,29,34) |
InChI-Schlüssel |
NWDWFDNOYKTFEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NCC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CCSS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



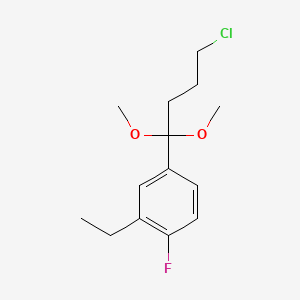
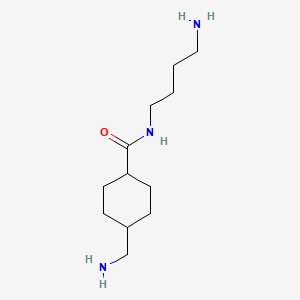
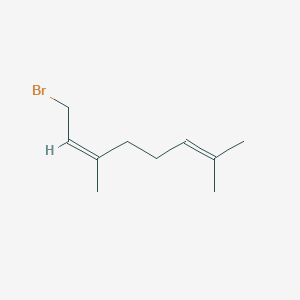
![3-amino-N-[4-oxo-1-phenyl-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide](/img/structure/B13860911.png)


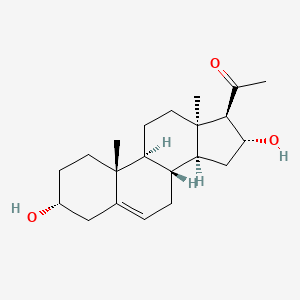
![8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13860954.png)

![Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside](/img/structure/B13860960.png)
![(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide](/img/structure/B13860968.png)
